REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:8][O:9][CH2:10][CH2:11][NH:12][CH3:13].[Cl:27][CH2:28][Cl:29].[N+:14](=[O:15])([O-:16])[c:17]1[cH:18][cH:19][c:20]([S:23](=[O:24])(=[O:25])[Cl:26])[cH:21][cH:22]1>>[CH3:8][O:9][CH2:10][CH2:11][N:12]([CH3:13])[S:23]([c:20]1[cH:19][cH:18][c:17]([N+:14](=[O:15])[O-:16])[cH:22][cH:21]1)(=[O:24])=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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COCCN(C)S(=O)(=O)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |